

Resolving issues with Fluvastatin's crystalline form affecting dissolution rate

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Compound of Interest

Compound Name: Fluvastatin sodium monohydrate

CAS No.: 201541-53-9

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Technical Support Center: Fluvastatin Crystalline Form and Dissolution Rate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fluvastatin's crystalline form and its subsequent impact on dissolution rates during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of Fluvastatin sodium?

A1: Fluvastatin sodium is known to exist in various solid-state forms, including different crystalline polymorphs and hydrates, as well as an amorphous form.^{[1][2][3][4]} Several hydrated crystalline forms have been identified and characterized in scientific literature and patents, often designated as Form I and Form II hydrates, among others (e.g., Forms A, B, C, D, E, F, and XIV).^{[1][2][3][4][5][6]} The amorphous form, which lacks a long-range ordered molecular structure, is generally more soluble than its crystalline counterparts.^{[7][8]}

Q2: How does the crystalline form of Fluvastatin sodium affect its dissolution rate?

A2: The crystalline structure of an active pharmaceutical ingredient (API) like Fluvastatin sodium significantly influences its physicochemical properties, including solubility and dissolution rate.[1][9] Different polymorphs can exhibit varying lattice energies and intermolecular interactions, leading to differences in how readily they dissolve. Generally, amorphous forms dissolve faster than crystalline forms.[8] Among crystalline forms, metastable polymorphs tend to have faster dissolution rates than more stable forms. The dissolution rate is a critical factor as it can impact the bioavailability of the drug.[10]

Q3: What is the impact of hygroscopicity on Fluvastatin sodium's crystalline form and dissolution?

A3: Fluvastatin sodium is hygroscopic, meaning it can readily absorb moisture from the environment.[1] This moisture absorption can be significant, with water content ranging from 3% to 32% in some crystalline hydrates.[1] Changes in water content can lead to transformations between different hydrated crystalline forms, which can, in turn, alter the dissolution rate.[1] It is crucial to control the humidity during storage and handling to maintain the desired crystalline form and ensure consistent dissolution performance.[3][11]

Q4: Are there methods to convert Fluvastatin to an amorphous form to improve dissolution?

A4: Yes, creating solid dispersions of Fluvastatin with polymers such as polyvinylpyrrolidone (PVP), Eudragit RS100, or chitosan has been shown to result in the amorphization of the drug.[8] This amorphization is often due to the dissolution of the drug into the polymer matrix and physical interactions like hydrogen bonding.[8] Amorphous Fluvastatin generally exhibits a faster dissolution profile.[8] Another technique to enhance solubility and dissolution is the preparation of nanosuspensions.[12]

Troubleshooting Guides

Problem 1: Inconsistent Dissolution Profiles Between Batches of Fluvastatin Sodium

Symptoms:

- Significant batch-to-batch variability in dissolution rate.

- Failure to meet dissolution specifications consistently.

Potential Causes & Solutions:

Potential Cause	Troubleshooting Steps
Presence of Different Crystalline Forms	Different batches may contain varying ratios of polymorphs or hydrates. Characterize the solid-state form of each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the specific crystalline forms present. ^[1] ^[2]
Variations in Particle Size and Morphology	Differences in crystallization conditions can lead to variations in particle size and crystal habit (e.g., needles vs. plates), which affect the surface area available for dissolution. ^[1] Use Scanning Electron Microscopy (SEM) to assess particle morphology and size. ^[1] Implement controlled crystallization protocols to ensure consistent particle characteristics.
Hygroscopicity and Water Content	Fluctuations in ambient humidity during manufacturing or storage can alter the hydration state of Fluvastatin sodium, impacting its dissolution. ^[1] Measure the water content of each batch using Karl Fischer titration. Store the material in a controlled low-humidity environment.

Problem 2: Slower Than Expected Dissolution Rate of Fluvastatin Sodium

Symptoms:

- The dissolution rate is consistently below the desired or specified level.

- Incomplete dissolution within the specified timeframe.

Potential Causes & Solutions:

Potential Cause	Troubleshooting Steps
Presence of a More Stable, Less Soluble Crystalline Form	The Fluvastatin sodium may be in a thermodynamically stable crystalline form with lower solubility. Attempt to recrystallize the material under different conditions (e.g., different solvents, cooling rates) to obtain a more soluble metastable form or an amorphous solid.[1]
Poor Wettability of the Drug Powder	The drug particles may not be effectively wetted by the dissolution medium, leading to slow dissolution. Consider the inclusion of a surfactant in the dissolution medium to improve wettability, but justify its use and concentration. [13]
Formation of Agglomerates	Drug particles may be clumping together, reducing the effective surface area for dissolution. Optimize the formulation by including appropriate excipients like disintegrants or by modifying the granulation process to prevent agglomeration.

Quantitative Data on Dissolution Rates

The intrinsic dissolution rate (IDR) is a key parameter for characterizing the dissolution of different solid forms of a drug. Below is a summary of IDR data for different forms of Fluvastatin sodium.

Fluvastatin Sodium Form	Water Content (%)	Intrinsic Dissolution Rate (IDR) (mg/min/cm ²)
Form I Hydrate (Commercial Raw Material)	4.1	Data not explicitly provided in the source, but compared to Form II
Form I Hydrate (Recrystallized from Acetonitrile)	4.0	Data not explicitly provided in the source, but compared to Form II
Form II Hydrate (USP Reference Standard)	9.2	Reported to have a different dissolution profile than Form I[1][2]
Ethanol Solvate	-	Exhibited a mixture of phases and low crystallinity[1][2]
Co-amorphous with Pioglitazone HCl (1:1)	-	0.0220 ± 0.0014
Pure Fluvastatin	-	13.6270 ± 0.8127

Note: The provided search results indicated that a study on the intrinsic dissolution rate of Fluvastatin sodium forms was conducted, but the specific numerical values for Form I and Form II were not detailed in the abstracts. The data for the co-amorphous and pure fluvastatin are from a separate study and are included for comparative purposes.[14]

Experimental Protocols

Protocol 1: Recrystallization of Fluvastatin Sodium to Modify Crystal Habit

This protocol describes a general method for recrystallizing Fluvastatin sodium from different solvents to potentially obtain different crystalline forms.[1]

Materials:

- Fluvastatin sodium (raw material)

- Acetonitrile (analytical grade)
- Ethanol (analytical grade)
- Methanol (analytical grade)
- Deionized water
- Magnetic stirrer with heating plate
- Crystallization vessel
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Methodology:

- Solvent Selection: Choose a solvent or solvent system for recrystallization. Acetonitrile and ethanol have been shown to yield different crystalline forms of Fluvastatin sodium.[1]
- Dissolution: Dissolve a predetermined mass of Fluvastatin sodium raw material in the selected solvent at an elevated temperature (e.g., $40 \pm 0.5^\circ\text{C}$) with constant stirring until complete solubilization to achieve a saturated solution at room temperature.[1]
- Cooling and Crystallization: Cool the solution to induce crystallization. Different cooling rates can be employed (e.g., slow cooling to room temperature, or faster cooling in a refrigerator at 8°C).[1]
- Isolation: Collect the precipitated crystals by filtration.
- Drying: Dry the crystals in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
- Characterization: Characterize the resulting crystals using PXRD, DSC, SEM, and Karl Fischer titration to determine the crystalline form, morphology, and water content.

Protocol 2: Intrinsic Dissolution Rate (IDR) Determination

This protocol outlines the procedure for determining the IDR of different Fluvastatin sodium crystalline forms.^[1]

Materials and Equipment:

- Fluvastatin sodium powder (specific crystalline form)
- Hydraulic press
- 13 mm die for tablet compression
- Dissolution test system (e.g., Varian VK 7000) with a stationary disk apparatus
- Phosphate buffer (pH 6.8)
- UV-Vis Spectrophotometer or HPLC system for concentration analysis

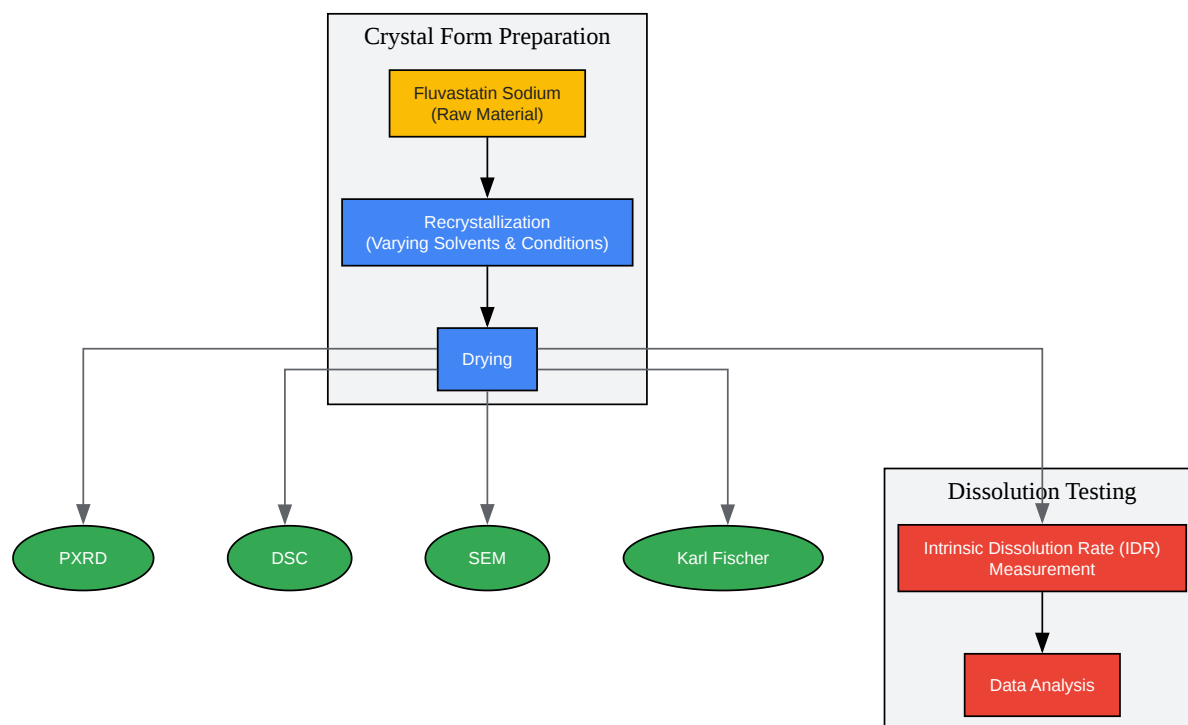
Methodology:

- **Compact Preparation:** Compress approximately 100 mg of the powdered Fluvastatin sodium sample in a 13 mm die using a hydraulic press at a specified force (e.g., 400 kgf for 1 minute) to obtain a non-disintegrating disk.^[1]
- **Crystal Form Verification:** Confirm that the compression process did not induce any change in the crystalline form by analyzing a compressed disk with PXRD.^[1]
- **Dissolution Study:**
 - Perform the dissolution study in 900 mL of phosphate buffer (pH 6.8) maintained at $37 \pm 0.5^\circ\text{C}$.^[1]
 - Mount the compacted disk in the holder, ensuring a constant surface area (e.g., 0.5 cm^2) is exposed to the dissolution medium.
 - Position the holder 2.5 cm from the bottom of the vessel.^[1]

- Stir the medium at a constant speed (e.g., 100 rpm).[1]
- Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 75, 90, 105, and 120 minutes) and replace with an equal volume of fresh, pre-warmed dissolution medium.[1]
- Analysis: Determine the concentration of Fluvastatin sodium in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- IDR Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate (IDR).

Visualizations

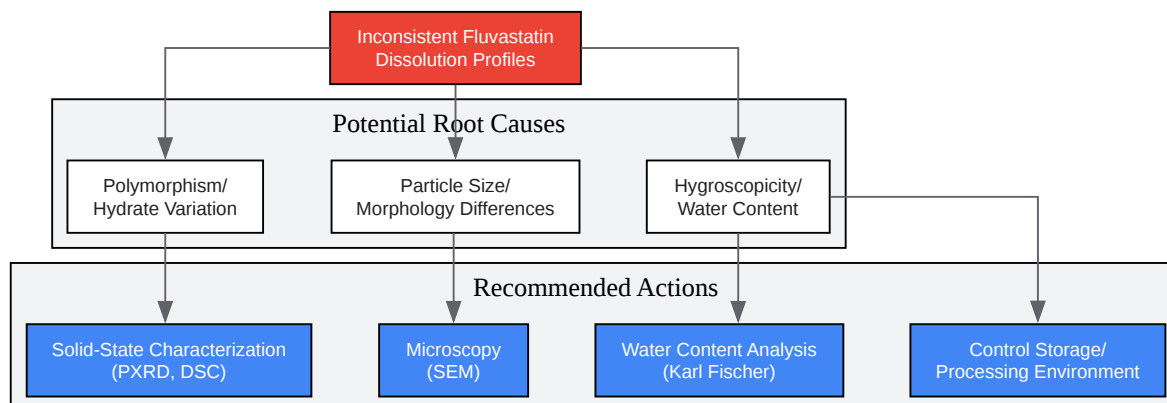
Experimental Workflow for Fluvastatin Crystallization and Dissolution Testing



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Caption: Workflow for preparing, characterizing, and testing Fluvastatin crystalline forms.

Troubleshooting Logic for Inconsistent Dissolution



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